molecular formula C20H16O5 B1232820 Glabrone CAS No. 60008-02-8

Glabrone

Cat. No.: B1232820
CAS No.: 60008-02-8
M. Wt: 336.3 g/mol
InChI Key: COLMVFWKLOZOOP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glabrone, a natural compound found in licorice, has been identified to interact with several targets. The primary targets of this compound are UDP-glucuronosyltransferase 1A9 (UGT1A9) , PTEN , and MAP3K8 . UGT1A9 plays a crucial role in the metabolism and elimination of therapeutic drugs through glucuronidation . PTEN and MAP3K8 are associated with various cellular processes, including cell growth and survival .

Mode of Action

This compound interacts with its targets in a specific manner. It acts as a probe substrate for UGT1A9, a key enzyme involved in drug metabolism . In addition, this compound and other active compounds have been shown to bind to SARS-CoV-2 related targets, including the main protease (Mpro, also called 3CLpro), the spike protein (S protein), and the angiotensin-converting enzyme 2 (ACE2) .

Biochemical Pathways

It is known that this compound’s interaction with ugt1a9 influences the glucuronidation process, a major pathway in drug metabolism . Furthermore, its interaction with SARS-CoV-2 related targets suggests a potential role in viral infection pathways .

Pharmacokinetics

It has been identified as a substrate for ugt1a9, suggesting that it undergoes glucuronidation, a key metabolic process

Result of Action

This compound’s action results in molecular and cellular effects. Its interaction with UGT1A9 can influence the metabolism of certain drugs, potentially affecting their efficacy and safety . Moreover, its binding to SARS-CoV-2 related targets suggests potential antiviral activity .

Action Environment

It is known that gene-environment interactions can significantly impact the effectiveness of therapeutic compounds . Therefore, factors such as diet, lifestyle, and exposure to other drugs or environmental toxins could potentially influence this compound’s action.

Biochemical Analysis

Biochemical Properties

Glabrone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in oxidative stress responses, enhancing the antioxidant capacity of cells . These interactions highlight the potential of this compound as a modulator of biochemical pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound modulates the activity of key signaling pathways such as the NF-kB pathway, which plays a critical role in inflammation and immune responses . Furthermore, this compound affects gene expression by regulating the transcription of genes involved in oxidative stress and apoptosis . These cellular effects underscore the potential of this compound in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, modulating their activity. For instance, this compound has been shown to inhibit the activation of the main protease (Mpro) and the spike protein (S-protein) of SARS-CoV-2, thereby inhibiting viral replication . Additionally, this compound interacts with the PTEN and MAP3K8 proteins, reducing inflammation and apoptosis . These molecular interactions elucidate the mechanism by which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained antioxidant and anti-inflammatory effects in in vitro and in vivo studies . These temporal effects highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects such as reduced inflammation and enhanced antioxidant capacity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . For instance, this compound modulates the activity of enzymes involved in the detoxification of reactive oxygen species, thereby enhancing cellular antioxidant capacity . These interactions highlight the role of this compound in regulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with transporters involved in the uptake and efflux of flavonoids, influencing its localization and accumulation . Additionally, this compound binds to specific proteins that facilitate its transport to target sites within cells . These transport and distribution mechanisms are crucial for the bioavailability and efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is essential for the precise regulation of its biochemical and cellular effects.

Chemical Reactions Analysis

Types of Reactions

Glabrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h3-10,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLMVFWKLOZOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208714
Record name Morusin hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glabrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60008-02-8
Record name Glabrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60008-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morusin hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morusin hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLABRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4M81SWUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glabrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 226 °C
Record name Glabrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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